6-(Cyclopropylmethoxy)-1,3-benzoxazole
Description
6-(Cyclopropylmethoxy)-1,3-benzoxazole is a benzoxazole derivative characterized by a cyclopropylmethoxy substituent at the 6-position of the benzoxazole core.
This compound has been synthesized as an intermediate in the total synthesis of complex natural products, such as dihydrobenzofuran derivatives (e.g., compound 21 and 22 in –3). Key steps in its preparation involve palladium-catalyzed cross-coupling reactions (e.g., with 1-bromo-4-(cyclopropylmethoxy)benzene) and oxidation-reduction sequences using reagents like DIBAL and Dess-Martin periodinane (DMP) .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-8(1)6-13-9-3-4-10-11(5-9)14-7-12-10/h3-5,7-8H,1-2,6H2 |
InChI Key |
GPDVRMXSZQUFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)N=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 6-(Cyclopropylmethoxy)-1,3-benzoxazole and related benzoxazole derivatives:
Key Comparisons
Substituent Effects on Reactivity
- The cyclopropylmethoxy group in this compound introduces steric hindrance and electron-donating effects, which may slow oxidative degradation compared to linear alkoxy groups (e.g., methoxy or ethoxy) . In contrast, the ethyl carboxylate in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate provides a reactive site for nucleophilic substitution or hydrolysis, enhancing its utility as a synthetic intermediate .
Synthetic Utility
- This compound is synthesized via palladium-catalyzed coupling (e.g., with tricyclohexylphosphonium tetrafluoroborate as a ligand), emphasizing its role in constructing complex scaffolds . Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, however, is optimized for scalability and modular derivatization, as highlighted in its application as a "versatile building block" .
6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one (JPB 61) is explicitly noted for its bioactive ketone group, which may interact with enzymatic targets .
Research Findings and Data
Mass Spectrometry Data
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